molecular formula C10H11NO3 B13990188 (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 933708-57-7

(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

Cat. No.: B13990188
CAS No.: 933708-57-7
M. Wt: 193.20 g/mol
InChI Key: MKQDLENGVAZKHV-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid is a benzo[1,4]oxazine derivative of interest in organic synthesis and materials science research. Compounds within this chemical class serve as valuable precursors and ligands in the development of coordination complexes. For instance, research into closely related zinc carboxylate complexes containing the (3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetate ligand has demonstrated their utility as catalysts for carbon-carbon bond formation reactions, such as aldol condensations . The benzo[1,4]oxazine scaffold is also a significant pharmacophore in medicinal chemistry research, appearing in studies targeting enzymes like poly(ADP-ribose) polymerase 1 (PARP1) for anticancer drug discovery . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

CAS No.

933708-57-7

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11/h1-4H,5-7H2,(H,12,13)

InChI Key

MKQDLENGVAZKHV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol with Chloroacetic Acid

One of the most common and direct methods involves the reaction of 2-aminophenol or substituted 2-aminophenols with chloroacetic acid under basic conditions to form the benzoxazine ring fused with the acetic acid side chain.

Experimental conditions and results:

Step Reagents & Conditions Outcome & Notes
Starting materials 6-Bromo-2-aminophenol (or 2-aminophenol) 0.049 mol
Reagents Chloroacetic acid (0.1 mol), NaOH (0.15 mol) Aqueous medium, stirred at 100 °C for 4 hours under argon
pH control NaOH (6 M) added dropwise to maintain pH 7–8 Ensures optimal cyclization environment
Workup Cooling, acidification with concentrated HCl to pH 2–3 Brown solid precipitate formed
Purification Silica gel column chromatography (petroleum ether/ethyl acetate 3:1) Yield: 42%; product: (8-Bromo-2-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid
Characterization 1H NMR, melting point, purity ≥95% 1H NMR (DMSO-d6): δ 12.91 (s, 1H, COOH), aromatic and methylene signals

This method was reported with a yield of approximately 42% and is adaptable for various substituted aminophenols to yield substituted benzoxazinyl acetic acids.

Hydrolysis of Benzoxazinone Precursors

An alternative route involves the hydrolysis of benzoxazinone derivatives to yield the corresponding acetic acid.

Procedure:

  • Starting from benzoxazinone derivatives (e.g., compound 2), reflux with sodium hydroxide (5%) in absolute ethanol for 4 hours.
  • After cooling, acidify with dilute hydrochloric acid to precipitate the acetic acid derivative.
  • Filter, wash, dry, and recrystallize from absolute ethanol.

Results:

Parameter Details
Yield 55%
Physical form White powder
Melting point 226–228 °C
IR Spectra Broad OH stretch at 3146 cm⁻¹ (carboxylic acid), aromatic and aliphatic C-H stretches
1H NMR Signals consistent with acetic acid and oxazine ring protons

This method provides a straightforward conversion from benzoxazinone intermediates to the target acetic acid compound.

Palladium-Catalyzed Coupling for Styryl Derivatives

For styryl-substituted benzoxazinyl acetic acids, a palladium-catalyzed coupling reaction is employed starting from bromo-substituted benzoxazinyl acetic acid.

Key steps:

  • React 8-bromo-2-oxo-2,3-dihydro-benzooxazin-4-yl acetic acid with styrene derivatives in the presence of Pd(OAc)2 and tri(o-tolyl)phosphine in DMF and triethylamine.
  • Stir at 110 °C for 14 hours under argon.
  • Work up by washing with NaOH and acidifying, followed by extraction and column chromatography.

Yields and characterization:

Product Yield Physical state Melting point Purity (%) Notes
(8-[2-(4-Hydroxy-phenyl)-vinyl]-2-oxo-2,3-dihydro-benzooxazin-4-yl)-acetic acid 34% Brown solid 165–167 °C 98.17% Confirmed by 1H NMR, MS, HPLC

This method allows functionalization at the 8-position with styryl groups, expanding the chemical diversity of benzoxazinyl acetic acids.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield (%) Purification Method Notes
Cyclization with chloroacetic acid 2-Aminophenol or substituted derivatives Chloroacetic acid, NaOH, 100 °C, pH 7–8 42 Silica gel chromatography Suitable for substituted derivatives
Hydrolysis of benzoxazinone Benzoxazinone derivative NaOH (5%), ethanol, reflux 4 h, acid workup 55 Recrystallization from ethanol Straightforward conversion
Pd-catalyzed styryl coupling 8-Bromo benzoxazinyl acetic acid Pd(OAc)2, P(o-tolyl)3, styrene, DMF, Et3N, 110 °C, 14 h 32–41 Silica gel chromatography Introduces styryl substituents

Additional Notes on Preparation

  • Protecting groups such as BOC (tert-butyloxycarbonyl) may be used for amino functionalities during intermediate steps and removed by trifluoroacetic acid treatment as needed.
  • Acid addition salts of the compound can be formed with various pharmaceutically acceptable acids (e.g., fumaric, maleic, acetic, hydrochloric), facilitating purification and enhancing stability.
  • Reaction monitoring is typically performed by thin-layer chromatography (TLC) or HPLC, and final products are characterized by IR, 1H-NMR, 13C-NMR, mass spectrometry, and melting point analysis for confirmation of structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions include various oxo and hydroxy derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

While the search results do not focus specifically on the applications of "(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid", they do provide information on related compounds and their uses, which can help infer potential applications. The search results also provide information regarding synthesis, antioxidant activity, and other characteristics of related compounds.

(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

(2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid This compound, closely related to the target compound, is found within the EPA's chemical database .

(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid This is another related compound .

Scientific Research Applications

  • Antioxidant Research:
    • C-3 tethered 2-oxo-benzo[1,4]oxazines have been discovered as potential antioxidant agents . Several analogs were found to be more potent than the standard reference BHT (C0.5FRAP = 546.0 ± 13.6 μM) .
    • Specific compounds like 20b and 20t have shown to be non-toxic in non-cancerous 3T3 fibroblast cell lines in MTT assay up to 250 μg/mL concentration, suggesting potential applications in biological systems .
    • In silico molecular docking studies have validated the antioxidant activity of compounds 20a , 20b , and 20t .
  • Synthesis and Characterization:
    • The synthesis, characterization, and reactivity of zinc carboxylate complexes of 2,3-pyridine dicarboxylic acid and (3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetic acid have been explored .
  • Preparation of Benzo[d][1,3]-Oxazin-4-Ones:
    • Various methods for synthesizing benzoxazin-4-one derivatives involve reacting anthranilic acids with ortho esters or α-keto acids under mild conditions . These methods can yield products up to 87% .
    • ग्रीन ऑक्सीडेटिव कपलिंग और आइसोसायनाइड सम्मिलन के माध्यम से 2-एमिनोबेंजोक्साज़िन-4-ओन बनाने के लिए एक संक्रमण-धातु-मुक्त दृष्टिकोण का खुलासा किया गया है .
  • Functionalized Amides:
    • Rhodium(III)-catalyzed cascade sequences with dioxazolones are used to prepare 2,5-disubstituted benzoxazine-4-ones, with carboxylic acid serving as a directing group .
    • High-temperature stimulation of the N-O bond of anthranil can generate ketenes that react with carboxylic acids to produce 2-arylated benzoxazinones .

Data Table: Antioxidant Activities of 2-oxo-benzo[1,4]oxazine Analogs

CompoundAntioxidant ActivityCytotoxicity
20a-i , 20l , 20t-w , 20y , 20aa-ab Antioxidant activities evaluated using DPPH radical scavenging assay and FRAP assay .Cytotoxic studies performed on active compounds .
20a , 20b , 20t Validated via in silico molecular docking studies .20b and 20t are non-toxic in non-cancerous 3T3 fibroblast cell lines up to 250 μg/mL .

Case Studies

Due to the limited focus on specific applications of "(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" in the search results, well-documented case studies are not available. However, the related research areas suggest potential applications:

  • Antioxidant Development: The identified 2-oxo-benzo[1,4]oxazines could be further developed as antioxidant agents, with detailed in vitro and in vivo studies to validate their efficacy and safety .
  • Drug Design: The non-toxic nature of certain analogs in fibroblast cell lines suggests their potential as scaffolds in drug design, particularly in developing compounds targeting oxidative stress-related diseases .
  • Chemical Synthesis: The various synthetic methods described can be employed to create a diverse library of benzoxazine derivatives, which can then be screened for various biological activities .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a potassium channel activator, the compound binds to potassium channels, leading to their opening and subsequent hyperpolarization of the cell membrane . This action can result in various physiological effects, such as antihypertensive activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Oxygen vs. Sulfur

A key structural analog is (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid (C₁₀H₉NO₃S, MW 223.24), where the oxygen atom in the oxazine ring is replaced with sulfur . This substitution alters electronic properties and hydrogen-bonding capacity. For example:

  • Crystal Structure : The thiazine derivative forms intermolecular N–H···O and C–H···O hydrogen bonds, stabilizing its lattice .

Functional Group Modifications: Acid vs. Amide

Replacing the carboxylic acid group with an amide yields 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide (C₁₀H₁₀N₂O₃, MW 206.20). Key differences include:

  • Synthetic Yield : The acetamide derivative is obtained in 53% yield via succinic anhydride coupling, lower than the 82% yield of the parent acid .
  • Bioactivity : The amide exhibits antimicrobial and antioxidant activities, suggesting that functional group substitution modulates biological interactions .

Ring System Variations: Oxazin vs. Dioxin

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (C₁₀H₁₀O₄, MW 194.18) replaces the oxazine ring with a 1,4-dioxane structure . This modification reduces molecular weight and increases electron density, influencing:

  • Applications : Primarily used as an organic synthesis intermediate, contrasting with the oxazin derivative’s role in bioactive compound synthesis.

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula MW Melting Point (°C) Key Functional Group
(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid C₁₀H₉NO₄ 207.18 148–150 Carboxylic acid
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid C₁₀H₉NO₃S 223.24 Not reported Carboxylic acid
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetamide C₁₀H₁₀N₂O₃ 206.20 Not reported Amide
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid C₁₀H₁₀O₄ 194.18 Not reported Carboxylic acid

Research Findings and Implications

  • Synthetic Efficiency : The oxazin-acetic acid’s high yield (82%) underscores its utility as a precursor, while lower yields for amides suggest challenges in coupling reactions .
  • Bioactivity Modulation : Amide derivatives exhibit enhanced biological activity compared to the parent acid, highlighting the importance of functional group engineering .
  • Structural Insights : Thiazine analogs’ hydrogen-bonding patterns provide guidelines for designing stable crystalline pharmaceuticals .

Biological Activity

(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Synthesis and Characterization

The synthesis of (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors under controlled conditions, often involving the use of solvents like acetonitrile and catalysts to enhance yield and purity. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research has indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. Specifically, (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid was tested against various cancer cell lines. Studies showed that it could inhibit cell proliferation and induce apoptosis in solid tumor cells. The mechanism of action appears to involve modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Modulation of IL-6 release
A549 (Lung)10.0Inhibition of TNF-α production

Anti-inflammatory Activity

The compound also demonstrated anti-inflammatory effects in vitro. It was found to significantly reduce the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Inflammatory Response Modulation
In a study involving LPS-stimulated RAW 264.7 macrophages, treatment with (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid resulted in a reduction of nitric oxide (NO) production by 45%. This indicates its effectiveness as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains. Results indicated moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains. The structure-activity relationship suggests that modifications to the benzoxazine ring may enhance its antimicrobial potency .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus25Moderate
Escherichia coli>100Poor
Bacillus subtilis30Moderate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, reacting substituted benzaldehyde derivatives with precursors like amino-triazoles under reflux conditions in ethanol, using glacial acetic acid as a catalyst. Post-reaction, solvent evaporation under reduced pressure and filtration yield the crude product, which is purified via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collection at low temperatures (e.g., 100 K) ensures high-resolution structural determination. Hydrogen bonding and torsional angles should be analyzed to validate the benzoxazine-acetic acid scaffold .
  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O stretch of the acetic acid moiety at ~1700 cm1^{-1}) .

Q. What analytical methods are most effective for assessing the purity of (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid in pharmaceutical research?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity (>98% for pharmaceutical-grade material). Retention time comparison against standards is critical .
  • Karl Fischer titration : Measures residual moisture content (<0.5% w/w) to prevent hydrolysis during storage .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the kinase inhibitory activity of (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid derivatives?

  • Methodological Answer :

  • In vitro kinase assays : Use recombinant PI3K isoforms (e.g., PI3Kγ) in ATP-competitive assays with fluorescence-based ADP detection. IC50_{50} values are calculated from dose-response curves.
  • Structural analogs : Modify the acetic acid side chain or benzoxazine substituents to explore structure-activity relationships (SAR). Patent data suggests bromo or hydroxy substitutions enhance inhibitory potency against specific kinases .

Q. How should researchers address discrepancies in biological activity data observed between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor in vivo efficacy due to rapid clearance .
  • Species-specific models : Compare urate excretion data in primates (e.g., Cebus monkeys) vs. rodents to validate translational relevance. Adjust dosing regimens based on interspecies metabolic differences .

Q. What computational modeling approaches are suitable for predicting the binding affinity of (2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid to PI3K isoforms?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to dock the compound into PI3Kγ’s ATP-binding pocket (PDB: 3L54). Focus on hydrogen bonding with Val882^{882} and hydrophobic interactions with Trp812^{812}.
  • MD simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Calculate binding free energies via MM/GBSA methods to rank derivatives .

Key Notes

  • Data Contradiction Analysis : When crystallographic data conflicts with NMR assignments (e.g., unexpected tautomerism), re-evaluate crystallization conditions or use dynamic NMR to probe solution-state conformations .
  • Safety Protocols : For in vivo studies, adhere to GHS07 guidelines (e.g., H302/H319 hazard codes) by using protective equipment and ensuring proper ventilation during handling .

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